Boc-3-(1-naphthyl)-L-alanine
Overview
Description
Boc-3-(1-naphthyl)-L-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder .
Molecular Structure Analysis
The molecular formula of Boc-3-(1-naphthyl)-L-alanine is C18H21NO4 . Its molecular weight is 315.36 .Physical And Chemical Properties Analysis
Boc-3-(1-naphthyl)-L-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It has a melting point of 144 °C and a boiling point of 512.2 °C at 760 mmHg . Its density is 1.200 g/cm3 .Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .
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Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed .
- Methods of Application : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
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Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application Summary : This research reports a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- Methods of Application : The protocol allows for formal anti-Markovnikov alkene hydromethylation, paired with a Matteson–CH2– homologation .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
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Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Field : Organic Chemistry
- Application Summary : Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a chemical compound with the CAS Number: 1310680-21-7 . It’s used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes would also depend on the specific reaction .
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Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Methods of Application : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427407 | |
Record name | Boc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(1-naphthyl)-L-alanine | |
CAS RN |
55447-00-2 | |
Record name | Boc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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